Saikosaponin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

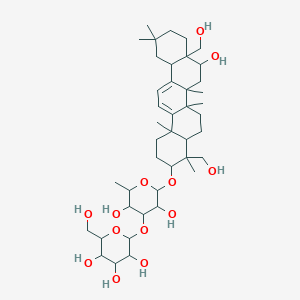

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEGAVYKHITZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Saikosaponin G: A Comprehensive Technical Guide to its Structure, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G, also known as Prosaikogenin G, is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of plants belonging to the Bupleurum genus, such as Bupleurum chinensis and Bupleurum wenchuanense. As a member of the saikosaponin family, which are the major bioactive constituents of the traditional medicinal herb Chaihu, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a detailed overview of the structure elucidation, characterization, and known biological activities of this compound, aimed at supporting further research and development efforts.

Physicochemical Properties and Structural Elucidation

This compound is an oleanane-type triterpenoid glycoside. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₈O₁₃ | [1] |

| Molecular Weight | 780.98 g/mol | [1] |

| CAS Number | 99365-19-2 | [1] |

| Appearance | White to off-white solid | [1] |

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The first complete assignment of its ¹H and ¹³C NMR spectra was reported by Luo et al. in 1993, following its isolation from Bupleurum wenchuanense[2].

Mass Spectrometry (MS)

High-resolution mass spectrometry provides crucial information for the determination of the molecular formula and fragmentation patterns, which aids in structural confirmation.

| Ionization Mode | Ion | m/z |

| Negative ESI-MS | [M-H]⁻ | 779.46 |

Note: The fragmentation of this compound typically involves the neutral loss of the sugar moieties (fucose and glucose) from the aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound, including its stereochemistry, was established using one- and two-dimensional NMR experiments. The following tables present the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.7 | 16 | 73.8 |

| 2 | 26.5 | 17 | 42.9 |

| 3 | 88.9 | 18 | 48.0 |

| 4 | 39.3 | 19 | 41.8 |

| 5 | 55.7 | 20 | 31.0 |

| 6 | 18.2 | 21 | 34.1 |

| 7 | 33.0 | 22 | 32.2 |

| 8 | 40.0 | 23 | 64.2 |

| 9 | 47.7 | 24 | 16.0 |

| 10 | 36.9 | 25 | 15.4 |

| 11 | 128.5 | 26 | 17.3 |

| 12 | 132.0 | 27 | 26.0 |

| 13 | 82.3 | 28 | 69.8 |

| 14 | 42.1 | 29 | 33.1 |

| 15 | 28.1 | 30 | 23.7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Sugar Moieties)

| Sugar Moiety | Carbon No. | Chemical Shift (δ) ppm |

| Fucose | 1' | 104.5 |

| 2' | 75.0 | |

| 3' | 83.2 | |

| 4' | 71.3 | |

| 5' | 71.8 | |

| 6' | 17.9 | |

| Glucose | 1'' | 106.8 |

| 2'' | 75.9 | |

| 3'' | 77.9 | |

| 4'' | 71.5 | |

| 5'' | 77.9 | |

| 6'' | 62.6 |

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-3 | 3.22 | dd | 11.5, 4.5 |

| H-11 | 5.37 | br s | |

| H-12 | 5.58 | d | 10.5 |

| H-16 | 4.40 | dd | 11.0, 5.0 |

| H-23a | 3.39 | d | 11.0 |

| H-23b | 3.70 | d | 11.0 |

| H-28a | 3.30 | d | 8.0 |

| H-28b | 3.65 | d | 8.0 |

| H-1' (Fuc) | 4.37 | d | 7.5 |

| H-1'' (Glc) | 4.52 | d | 7.5 |

| Me-24 | 0.98 | s | |

| Me-25 | 0.82 | s | |

| Me-26 | 1.18 | s | |

| Me-27 | 0.92 | s | |

| Me-29 | 0.90 | s | |

| Me-30 | 0.95 | s | |

| Me-6' (Fuc) | 1.25 | d | 6.5 |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from Bupleurum species, adapted from methodologies described in the literature.

References

The Pharmacological Profile of Saikosaponin G: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the roots of Bupleurum species, have garnered significant scientific interest for their diverse and potent pharmacological activities. While Saikosaponin A (SSa) and Saikosaponin D (SSd) are the most extensively studied members of this family, other derivatives and metabolites, such as Saikosaponin G, are emerging as subjects of investigation. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile and bioactivity of this compound and its related compounds, Prosaikogenin G and Saikogenin G. Due to the limited availability of data specifically on this compound, this document also contextualizes its properties within the broader landscape of the more well-characterized saikosaponins.

Saikosaponins are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[1][2][3][4][5] The biological activity of these compounds is closely linked to their chemical structure. This compound can be formed as a degradation product of Saikosaponin A under acidic conditions. Additionally, the related compounds Prosaikogenin G and Saikogenin G can be produced from Saikosaponin D through enzymatic hydrolysis.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and its related compounds. This information provides a preliminary basis for comparing their cytotoxic and anti-cancer potential.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | HEK-293T | CCK-8 | CC50 | 38.19 μM |

Table 2: Anti-Cancer Activity of Saikosaponin Derivatives

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Prosaikogenin G | HCT 116 (Human Colon Cancer) | Cell Viability Assay | IC50 | 8.49 μM | |

| Saikogenin G | HCT 116 (Human Colon Cancer) | Cell Viability Assay | Effect | No significant inhibition; promoted cell growth |

Detailed Experimental Methodologies

To ensure reproducibility and facilitate further research, this section details the experimental protocols used to generate the bioactivity data presented above.

Enzymatic Production of Prosaikogenin G and Saikogenin G from Saikosaponin D

The conversion of Saikosaponin D to Prosaikogenin G and subsequently to Saikogenin G can be achieved through enzymatic hydrolysis using specific β-glycosidases.

-

Enzyme: BglLk (a recombinant glycoside hydrolase from Lactobacillus koreensis).

-

Substrate: Purified Saikosaponin D.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (30–37 °C) and pH (6.5–7.0).

-

Monitoring: The biotransformation is monitored over time using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the conversion of Saikosaponin D to Prosaikogenin G and the subsequent formation of Saikogenin G.

-

Purification: The resulting Prosaikogenin G and Saikogenin G are purified from the reaction mixture using silica (B1680970) column chromatography.

Anti-Cancer Cell Viability Assay (HCT 116 cells)

The anti-cancer effects of Prosaikogenin G and Saikogenin G were evaluated using a cell viability assay on the human colon cancer cell line HCT 116.

-

Cell Culture: HCT 116 cells are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (Prosaikogenin G and Saikogenin G).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).

-

Cell Viability Measurement: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, allowing viable cells to metabolize it into formazan (B1609692) crystals, and then dissolving the crystals in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not yet been elucidated, the broader class of saikosaponins is known to exert its effects through various molecular mechanisms. The anti-cancer activities of major saikosaponins like SSa and SSd often involve the induction of apoptosis (programmed cell death) and autophagy, as well as the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.

Given that Prosaikogenin G, a derivative of Saikosaponin D, exhibits anti-cancer activity, it is plausible that its mechanism may overlap with that of its parent compound. Saikosaponin D has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through pathways involving p53, NF-κB, and STAT3.

Visualizations

To illustrate the relationships and processes described, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties and derivatives of saikosaponins-a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Saikosaponin G: A Scarcity of Mechanistic Insights

Despite significant interest in the therapeutic potential of saikosaponins, a comprehensive investigation into the specific mechanism of action for Saikosaponin G remains largely uncharted territory in the scientific community. While its chemical structure is documented, detailed studies elucidating its signaling pathways, cellular targets, and quantitative biological effects are notably absent from the current body of research. This scarcity of data presently hinders the development of an in-depth technical guide on its core mechanisms.

Initial research has identified the anti-proliferative effects of a related compound, prosaikogenin G, on human colon cancer cell lines. However, this preliminary finding has not been followed by in-depth mechanistic studies for this compound itself. Furthermore, the broader family of saikosaponins, particularly Saikosaponin A and Saikosaponin D, have been the primary focus of extensive research, revealing their significant roles in modulating inflammatory responses, inducing apoptosis in cancer cells, and influencing key signaling cascades such as NF-κB, MAPK, and PI3K-Akt.

The lack of specific experimental data for this compound makes it impossible to fulfill the requirements for a detailed technical whitepaper, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

A Proposed Alternative: In-Depth Analysis of Saikosaponin D

Given the wealth of available data, a comprehensive technical guide on the mechanism of action of Saikosaponin D can be provided. This would fulfill all the core requirements of the original request, offering a deep dive into its established biological activities and the intricate signaling networks it modulates. A full report on Saikosaponin D would include:

-

Extensive Data Presentation: Summarizing quantitative data from numerous studies in structured tables for clear comparison of its efficacy across various cell lines and experimental conditions.

-

Detailed Experimental Protocols: Providing methodologies for key experiments such as cell viability assays, apoptosis detection, Western blotting for protein expression analysis, and more.

-

Mandatory Visualizations: Creating detailed diagrams of the well-documented signaling pathways influenced by Saikosaponin D, such as the induction of apoptosis and the suppression of inflammatory pathways, using the requested Graphviz (DOT language) specifications.

We recommend proceeding with a focus on Saikosaponin D to provide a valuable and data-rich technical resource for researchers, scientists, and drug development professionals.

Saikosaponin G biosynthetic pathway in Bupleurum species

An In-depth Technical Guide to the Biosynthetic Pathway of Saikosaponin G in Bupleurum Species

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of saikosaponins, with a specific focus on the formation of the saikogenin G backbone, the aglycone of the pharmacologically significant saikosaponin D. This document details the enzymatic steps, relevant genetic information, quantitative data, and key experimental protocols used in the study of these valuable secondary metabolites in Bupleurum species.

Introduction to Saikosaponins

Bupleurum, a genus in the Apiaceae family, is a cornerstone of traditional medicine, particularly in East Asia. The roots of these plants, known as Radix Bupleuri, are prized for their diverse pharmacological effects, including anti-inflammatory, hepatoprotective, immunomodulatory, and anti-tumor activities.[1][2] These therapeutic properties are largely attributed to a class of oleanane-type triterpenoid (B12794562) saponins (B1172615) called saikosaponins.

Saikosaponins are structurally complex, consisting of a hydrophobic pentacyclic triterpenoid aglycone (sapogenin) and hydrophilic sugar moieties.[3] The structural variations in both the aglycone and the attached sugar chains give rise to a wide array of saikosaponins, with over 120 identified.[1][4] Among these, saikosaponin D and its aglycone, saikogenin G, are of significant interest due to their potent biological activities. This guide elucidates the molecular journey from basic precursors to the formation of the saikogenin G core structure.

The this compound (Saikogenin G) Biosynthetic Pathway

The biosynthesis of saikosaponins is a multi-stage process that begins with the universal isoprenoid pathway and culminates in a series of specific modifications that create the final saponin (B1150181) structures. The pathway to saikogenin G, the aglycone of saikosaponin D, follows this general route.

Upstream Pathway: Formation of 2,3-Oxidosqualene

Triterpenoids in plants are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, including those catalyzed by farnesyl diphosphate (B83284) synthase (FPPS) and squalene (B77637) synthase (SS), condense these units to form the linear 30-carbon precursor, squalene. Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene, the final common precursor for the biosynthesis of all triterpenoids.

The Committed Step: Cyclization to β-Amyrin

The first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS), an oxidosqualene cyclase (OSC), which shapes the linear precursor into the pentacyclic oleanane (B1240867) skeleton of β-amyrin. This step is pivotal as it directs the metabolic flux specifically towards the production of saikosaponin aglycones.

Downstream Modifications: The Path to Saikogenin G

Following the formation of the β-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s), followed by glycosylation events catalyzed by UDP-glycosyltransferases (UGTs). While the exact sequence and specific enzymes for every saikosaponin are still under investigation, a putative pathway for saikogenin G (the aglycone of saikosaponin D) can be outlined based on its structure. The key modifications involve hydroxylations at the C-16 and C-23 positions and the formation of a C13,28-epoxy ether bridge.

The formation of saikogenin G from β-amyrin likely involves the following key enzymatic steps:

-

C-23 Hydroxylation: A P450 enzyme catalyzes the hydroxylation of β-amyrin at the C-23 position.

-

C-16α Hydroxylation: Another specific P450 enzyme introduces a hydroxyl group at the C-16 position in the alpha configuration, a key feature of saikogenin G.

-

Oxidation and Ether Bridge Formation: A series of oxidative reactions, also catalyzed by P450s, lead to the formation of the characteristic 13,28-epoxy-ether moiety.

-

Glycosylation: Finally, UGTs catalyze the attachment of sugar moieties to the aglycone to form the final saikosaponin D. The removal of these sugars by hydrolysis yields prosaikogenin G and ultimately saikogenin G.

Caption: Putative biosynthetic pathway of Saikosaponin D and its aglycone, Saikogenin G.

Quantitative Data

The concentration of saikosaponins and the expression of biosynthetic genes vary significantly between different Bupleurum species, tissues, and developmental stages.

Saikosaponin Content in Bupleurum Species

The following table summarizes the content of major saikosaponins in the roots of different Bupleurum species.

| Species | Saikosaponin A (mg/g) | Saikosaponin D (mg/g) | Total Saikosaponins (mg/g) | Reference |

| B. chinense (Dongshan) | - | - | 4.26 | |

| B. chinense (Xishan) | - | - | 3.22 | |

| B. chinense (Tianlongshan) | - | - | 4.23 | |

| B. falcatum (Chinese) | 2.51 - 2.83 | 1.13 - 1.29 | 6.52 - 7.10 | |

| B. falcatum (Korean) | 1.25 - 1.41 | 0.63 - 0.72 | 3.32 - 3.88 |

Note: Data for this compound is represented by its glycosylated form, Saikosaponin D.

Gene Expression Analysis

Transcriptomic studies have identified numerous candidate genes involved in saikosaponin biosynthesis. A study comparing B. chinense and B. scorzonerifolium identified 232 genes in the triterpenoid saponin biosynthetic pathway, with 60 potentially involved in saikosaponin biosynthesis. The expression of key enzyme genes, particularly those for β-AS, P450s, and UGTs, often correlates with saikosaponin accumulation. For example, a high correlation has been found between the expression of specific P450 and UGT genes and the content of saikosaponins B1, C, and D.

Experimental Protocols

The characterization of the saikosaponin biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

General Workflow for Gene Identification and Functional Characterization

The process of identifying and validating the function of a gene in the saikosaponin pathway typically follows the workflow below.

Caption: A typical experimental workflow for gene discovery in the saikosaponin pathway.

Quantification of Saikosaponins by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of saikosaponins.

Protocol Summary:

-

Extraction: Dried and powdered plant material (e.g., roots) is extracted with a solvent, typically 70% ethanol (B145695) or methanol, often using ultrasonication or reflux extraction.

-

Sample Preparation: The crude extract is filtered and diluted to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., YMC Pack Pro C18) is commonly used.

-

Mobile Phase: A gradient elution system with acetonitrile (B52724) and water is typically employed.

-

Flow Rate: A standard flow rate is around 1.0-1.1 mL/min.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used for detection, as saikosaponins lack a strong UV chromophore.

-

-

Quantification: The concentration of each saikosaponin is determined by comparing its peak area to a calibration curve generated from authentic standards.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of biosynthetic genes.

Protocol Summary:

-

RNA Extraction: Total RNA is isolated from fresh or frozen Bupleurum tissue using a commercial kit or a CTAB-based method. RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers are designed for the target biosynthetic genes (e.g., BAS, P450s) and selected reference genes (e.g., ADF7, ADF5) for normalization.

-

qRT-PCR Reaction: The reaction is performed using a qPCR system with a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.

-

Data Analysis: The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalized against the expression of one or more stable reference genes.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound (saikogenin G) is a complex process involving a cascade of enzymatic reactions catalyzed by β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases. While the general framework of the pathway is understood, the specific enzymes responsible for each modification step are still being actively researched. The integration of metabolomic and transcriptomic analyses has been instrumental in identifying candidate genes.

Future research will focus on the functional characterization of these candidate P450 and UGT genes to fully elucidate the pathway. This knowledge is crucial for metabolic engineering efforts aimed at enhancing the production of specific, high-value saikosaponins like saikosaponin D in either the native Bupleurum plants or in microbial chassis systems. Such advancements hold significant promise for the sustainable production of these vital pharmaceutical compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 3. Transcriptome and metabolome analysis to reveal major genes of saikosaponin biosynthesis in Bupleurum chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Prosaikogenin G: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a lipophilic derivative of saikosaponins, has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on Prosaikogenin G, focusing on its origin as a biotransformation product, detailed protocols for its isolation and purification, and an analysis of its known biological effects. Quantitative data from key studies are summarized in tabular format for ease of comparison. Furthermore, this document presents detailed experimental methodologies and visual representations of the isolation workflow and a proposed signaling pathway based on current understanding.

Natural Occurrence and Origin

Prosaikogenin G is not a naturally occurring compound found directly in plants. Instead, it is a metabolic derivative of saikosaponins, which are oleanane-type triterpenoid (B12794562) saponins (B1172615) primarily found in the roots of Bupleurum falcatum L.[1][2][3] Prosaikogenin G is formed by the enzymatic hydrolysis of the glucose moiety at the C-3 position of its parent saikosaponins, such as Saikosaponin D.[4][5] This biotransformation is a critical step as the deglycosylation significantly alters the bioavailability and biological activity of the parent compound.

Isolation and Purification Methodologies

The isolation of Prosaikogenin G involves a multi-step process that begins with the extraction of saikosaponins from Bupleurum falcatum roots, followed by enzymatic transformation and subsequent chromatographic purification. Two primary methodologies have been reported in the literature, each with distinct advantages in terms of scale and efficiency.

Methodology 1: Enzymatic Transformation followed by Countercurrent Chromatography (CCC) and Preparative HPLC

This method focuses on a large-scale separation technique and has been demonstrated to be effective for obtaining multiple prosaikogenins.

Experimental Protocol:

-

Enzymatic Transformation: A saponin-enriched fraction from the roots of Bupleurum falcatum L. is treated with cellulase (B1617823) to eliminate the glucose at the C-3 position of the saikosaponins.

-

Countercurrent Chromatography (CCC): The resulting deglycosylated fraction is then subjected to CCC for separation.

-

Solvent System: A two-phase solvent system of dichloromethane/methanol/water (4:3:2, v/v/v) is utilized.

-

Optimization: The rotation speed of the CCC is optimized to achieve a balance between the retention of the stationary phase, resolution, and retention time.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing Prosaikogenin G is performed using preparative HPLC to yield the pure compound.

Methodology 2: Recombinant Enzymatic Hydrolysis followed by Silica (B1680970) Column Chromatography

This approach utilizes specific recombinant enzymes for a targeted conversion of saikosaponins and a subsequent straightforward purification step.

Experimental Protocol:

-

Purification of Saikosaponin D: Saikosaponin D is first purified from a crude extract of B. falcatum L. using preparative HPLC.

-

Enzymatic Hydrolysis: The purified Saikosaponin D is converted to Prosaikogenin G using a recombinant β-glucosidase, BglLk, cloned from Lactobacillus koreensis.

-

Reaction Conditions: The enzymatic reaction is carried out at a temperature between 30-37 °C and a pH of 6.5-7.0.

-

-

Silica Column Chromatography: The reaction mixture containing Prosaikogenin G is purified using a silica column.

-

Elution: An isocratic elution with a chloroform-methanol solvent system (90:10, v/v) is used to separate Prosaikogenin G.

-

Quantitative Data

The following table summarizes the quantitative data reported for the isolation of Prosaikogenin G using the recombinant enzymatic hydrolysis and silica column chromatography method.

| Parameter | Value | Reference |

| Starting Material | 72 mg of crude Prosaikogenin G and Saikogenin G mixture | |

| Final Yield of Prosaikogenin G | 62.4 mg | |

| Purity of Prosaikogenin G | 98.7 ± 0.3% | |

| Conversion Rate from Saikosaponin D | 31.2% |

Biological Activity: Anticancer Effects

Prosaikogenin G has demonstrated significant cytotoxic activity against various cancer cell lines, with a notable effect on human colon cancer cells.

In Vitro Cytotoxicity

-

HCT 116 Human Colon Cancer Cells: Prosaikogenin G exhibits a potent anti-cancer effect on HCT 116 cells with a reported IC50 value of 8.49 μM.

-

Other Cancer Cell Lines: It has also shown strong anticancer activity against MDA-MB-468 (breast cancer) and HepG2 (liver cancer) cell lines. A key finding is that Prosaikogenin G displays lower toxicity in normal cells, suggesting a potential for selective anticancer therapy.

Signaling Pathways

The precise molecular mechanism underlying the anticancer activity of Prosaikogenin G is not yet fully elucidated. However, based on the known effects of its parent compound, Saikosaponin D, and the general understanding of saponin-induced apoptosis, a potential signaling pathway can be proposed. Saikosaponin D has been shown to induce apoptosis in pancreatic cancer cells through the activation of the MKK4-JNK signaling pathway. It is plausible that Prosaikogenin G may exert its effects through a similar mechanism, likely involving the activation of caspase cascades, which are central to the execution of apoptosis.

Visualizations

Experimental Workflows

References

- 1. Role of caspase-3 in apoptosis of colon cancer cells induced by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikosaponin G: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Saikosaponin G, a triterpenoid (B12794562) saponin (B1150181) of interest in pharmaceutical research. This document covers its chemical identity, physicochemical properties, and relevant experimental protocols. It also explores key signaling pathways associated with closely related saikosaponins, offering a framework for investigating the biological activities of this compound.

Chemical and Physical Properties of this compound

This compound is a complex natural product isolated from plants of the Bupleurum genus. Accurate identification and characterization are paramount for any research endeavor. The key chemical and physical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 99365-19-2 | |

| Molecular Formula | C₄₂H₆₈O₁₃ | |

| Molecular Weight | 780.98 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (50 mg/mL with sonication). It is advisable to use freshly opened DMSO as it is hygroscopic and can affect solubility. | |

| Storage | Store at 4°C, protected from light. For long-term storage in solvent, it is recommended to store at -80°C (stable for 6 months) or -20°C (stable for 1 month), protected from light. Aliquoting the solution is advised to prevent degradation from repeated freeze-thaw cycles. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for common assays used to evaluate the biological activity of saikosaponins, which can be adapted for this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Materials:

-

This compound

-

Target cancer cell line (e.g., HepG2, MCF-7)

-

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Prepare a series of concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.[1]

Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

This protocol measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Compare the nitrite concentrations in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect on NO production.[1]

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships can aid in understanding complex processes. The following diagrams are provided in the DOT language.

Enzymatic Conversion of Saikosaponin D to Prosaikogenin G

While not a direct protocol for this compound, the enzymatic conversion of the structurally similar Saikosaponin D to Prosaikogenin G is a relevant biotransformation process that can be explored.[2][3]

Caption: Enzymatic conversion of Saikosaponin D to Prosaikogenin G.

Signaling Pathways Modulated by Related Saikosaponins

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, extensive studies on the structurally similar Saikosaponins A and D have revealed their significant roles in modulating key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation. The following diagrams illustrate these pathways, providing a potential framework for investigating the mechanism of action of this compound.

Disclaimer: The following signaling pathway diagrams are based on research on Saikosaponins A and D. Further investigation is required to confirm if this compound acts through similar mechanisms.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Saikosaponins A and D have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB pathway by related saikosaponins.

Putative Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Saikosaponins A and D have been demonstrated to modulate this pathway, which contributes to their anti-inflammatory and anti-cancer effects.

Caption: Putative modulation of the MAPK pathway by related saikosaponins.

Conclusion

This compound presents an interesting subject for further pharmacological investigation. This guide provides foundational information regarding its chemical properties and offers standardized protocols for assessing its biological activity. While direct evidence for its mechanism of action is currently limited, the well-documented effects of structurally similar saikosaponins on the NF-κB and MAPK pathways provide a strong rationale for investigating this compound within these contexts. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

Preliminary In Vitro Screening of Saikosaponin G: A Technical Guide

Introduction

Saikosaponins are a class of triterpenoid (B12794562) saponins (B1172615) isolated primarily from the roots of Bupleurum species. These compounds, including the well-studied Saikosaponins A, B, C, and D, have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, anticancer, antiviral, and immunomodulatory effects[1][2][3][4]. Saikosaponin G (SSG) is a less common derivative, obtainable through the biotransformation of Saikosaponin D (SSD)[4]. Given its origin from the highly active SSD, SSG is a compound of significant interest for pharmacological screening. However, direct research on this compound is limited. Therefore, this guide provides a framework for its preliminary in vitro screening based on the established activities of its precursor (SSD) and other related saikosaponins. The presented protocols and data serve as a foundational blueprint for researchers and drug development professionals to investigate the therapeutic potential of this compound.

Data Presentation: Comparative Bioactivities of Related Saikosaponins

The following tables summarize quantitative data from in vitro studies on various saikosaponins. This data provides a comparative baseline for designing experiments and anticipating the potential efficacy of this compound.

Table 1: Anticancer Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | Cytotoxicity | 5-20 µg/mL | [3][5] |

| Saikosaponin A | HeLa (Cervical Cancer) | Flow Cytometry | Apoptosis Induction | Not specified, dose-dependent | [6] |

| Saikosaponin D | A549 (Lung Cancer) | MTT Assay | Antiproliferation | ~20 μM | [7] |

| Saikosaponin A | MDA-MB-231 (Breast Cancer) | Not Specified | Apoptosis Induction | Not specified | [4] |

| Saikosaponin D | SGC-7901 (Gastric Cancer) | Western Blot | Apoptosis & Autophagy | Not specified | [8] |

| Prosaikogenin G | HCT 116 (Colon Cancer) | Cell Viability Assay | Significant Cell Death | Not specified | [4] |

Table 2: Anti-inflammatory Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Target | Effect | Reference |

| Saikosaponin A | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Significant Inhibition | [5][9][10] |

| Saikosaponin D | RAW 264.7 Macrophages | ELISA | TNF-α, IL-6 Production | Significant Inhibition | [5][9][10] |

| Saikosaponin D | RAW 264.7 Macrophages | Western Blot | iNOS, COX-2 Expression | Significant Inhibition | [9][10] |

| Saikosaponin D | Murine T lymphocytes | Not Specified | T lymphocyte activation | Significant Suppression | [5] |

Table 3: Antiviral Activity of Saikosaponins

| Saikosaponin | Virus | Cell Line | Assay | IC50 | CC50 | Reference |

| Saikosaponin B2 | Human Coronavirus 229E | MRC-5 | XTT Assay | 1.7 ± 0.1 µmol/L | 383.3 ± 0.2 µmol/L | [1][2][11] |

| Saikosaponin A | Human Coronavirus 229E | MRC-5 | XTT Assay | Not specified | 228.1 ± 3.8 µmol/L | [1][2][11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific screening of this compound.

Cell Viability / Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on cell viability and proliferation.

-

Cell Culture: Select appropriate cancer cell lines (e.g., HepG2, HCT 116) and culture them in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator[5].

-

Treatment: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well. After overnight incubation, treat the cells with a range of this compound concentrations for 24, 48, or 72 hours[5][12]. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals[5].

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[5].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This method differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa, A549) in 6-well plates and treat with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours)[5].

-

Cell Staining: Harvest the cells by trypsinization and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol[5].

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Anti-Inflammatory Activity (Nitric Oxide Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS[5][9].

-

Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, induce inflammation by adding LPS (1 µg/mL)[5].

-

NO Measurement (Griess Assay): After 24 hours of incubation, collect the culture supernatant. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature. The presence of nitrite, a stable metabolite of NO, will lead to a color change[13].

-

Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance compared to the LPS-only control indicates an inhibitory effect on NO production[5].

Cell Cycle Analysis

This protocol determines the effect of a compound on cell cycle progression.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle[14].

Mandatory Visualizations: Pathways and Workflows

Experimental Workflow

Caption: General workflow for the in vitro screening of this compound.

Signaling Pathway: Mitochondrial Apoptosis

Studies on related saikosaponins, such as Saikosaponin A and D, have shown they can induce apoptosis through the intrinsic mitochondrial pathway[3][6][15][16]. This involves the regulation of the Bcl-2 family proteins, mitochondrial membrane potential collapse, cytochrome c release, and subsequent caspase activation.

Caption: this compound's potential mitochondrial apoptosis pathway.

Signaling Pathway: NF-κB Inhibition in Inflammation

Saikosaponins A and D have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway[9][10]. This prevents the transcription of pro-inflammatory mediators.

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Logical Relationship: Cell Cycle Arrest

Saikosaponin A has been observed to cause G0/G1 arrest in activated T cells by down-regulating key cell cycle proteins like CDK6 and Cyclin D3 and up-regulating the inhibitor p27[15].

Caption: Mechanism of Saikosaponin-induced G0/G1 cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.monash.edu [research.monash.edu]

- 10. search.library.ucla.edu [search.library.ucla.edu]

- 11. cybermedlife.eu [cybermedlife.eu]

- 12. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. embopress.org [embopress.org]

- 15. Saikosaponin a inhibits the proliferation and activation of T cells through cell cycle arrest and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Saikosaponin G metabolites

An In-depth Technical Guide to the Biological Activity of Saikosaponin G Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponins, the primary bioactive constituents of Radix Bupleuri, have a long history in traditional medicine for treating a variety of ailments, including inflammation, fever, and liver disorders.[1][2] Modern pharmacological research has identified specific saikosaponins and their metabolites as potent agents with diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[2] This technical guide focuses on the metabolites of Saikosaponin D, namely Prosaikogenin G and Saikogenin G, which are formed through deglycosylation in the gastrointestinal tract and subsequent metabolism.[3][4][5] Saikosaponins themselves exhibit low bioavailability, and it is often their metabolites that are absorbed into circulation and exert systemic effects.[5][6] This document provides a comprehensive overview of the known biological activities of these metabolites, detailed experimental protocols for their evaluation, and a summary of the key signaling pathways they modulate. All quantitative data are presented in structured tables for clarity and comparative analysis.

Metabolism of Saikosaponin D to Saikogenin G

Saikosaponins are typically metabolized in the gastrointestinal tract before absorption. Saikosaponin D (SSd), a major saikosaponin, undergoes sequential deglycosylation. Gastric acid and intestinal microflora first hydrolyze the glycosidic bonds at the C3 position of the saikosaponin structure.[2][5] This process converts Saikosaponin D into its intermediate metabolite, Prosaikogenin G (PSG). Further hydrolysis removes the remaining sugar moiety, yielding the aglycone, Saikogenin G (SGG).[1][7] These metabolites are then absorbed and may undergo further Phase I metabolic reactions in the liver, such as hydroxylation and carboxylation, mediated by cytochrome P450 enzymes.[3][4][8]

Biological Activities of this compound Metabolites

Anti-Cancer Activity

Recent studies have highlighted the potential of saikosaponin metabolites as anti-cancer agents. Prosaikogenin G, in particular, has demonstrated significant inhibitory effects on cancer cell growth. In contrast, the activity of Saikogenin G appears to be cell-line dependent and is less pronounced.[1][9]

Table 1: Anti-Cancer Activity Data

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Prosaikogenin G | HCT 116 (Human Colon Cancer) | Cell Viability | IC₅₀ | 8.49 μM | [1] |

| Saikogenin G | HCT 116 (Human Colon Cancer) | Cell Viability | Inhibition | No significant inhibition observed |[1] |

Corticosterone (B1669441) Secretion-Inducing Activity

Certain saikosaponins and their metabolites can influence the endocrine system by inducing corticosterone secretion. Studies in mice have shown that Prosaikogenin G is a potent inducer of corticosterone secretion, suggesting a potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. Saikogenin G also exhibits this activity, albeit to a lesser extent.[10][11] This activity is dependent on the balance of polarity between the aglycone and any attached sugar moieties.[11]

Table 2: Corticosterone Secretion-Inducing Activity Data

| Compound | Administration | Dose | Effect | Reference |

|---|---|---|---|---|

| Prosaikogenin G | Intraperitoneal (Mouse) | 0.04 mmol/kg | Increased serum corticosterone | [11] |

| Prosaikogenin G | Intraperitoneal (Mouse) | 0.1 mmol/kg | Maximal increase in serum corticosterone | [11] |

| Saikogenin G | Intraperitoneal (Mouse) | 0.1 mmol/kg | Slight increase in serum corticosterone |[11] |

Other Potential Activities

While direct studies on the anti-inflammatory and hepatoprotective effects of Prosaikogenin G and Saikogenin G are limited, the parent compound, Saikosaponin D, is well-documented for these properties.[2][12][13][14] Saikosaponin D exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[12][15] Its hepatoprotective effects are linked to the suppression of inflammatory signaling (NF-κB, STAT3) and the NLRP3 inflammasome, as well as the mitigation of oxidative stress.[14][16][17] It is plausible that the metabolites, Prosaikogenin G and Saikogenin G, contribute to these activities in vivo following the metabolism of Saikosaponin D.

Experimental Protocols

This section details the methodologies used to assess the key biological activities of saikosaponin metabolites.

In Vitro Anti-Cancer Cell Viability Assay

This protocol is based on the methodology used to evaluate the effect of saikosaponin metabolites on the HCT 116 human colon cancer cell line.[1][9]

-

Cell Culture: HCT 116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Stock solutions of Prosaikogenin G and Saikogenin G are prepared in dimethyl sulfoxide (B87167) (DMSO). The cells are treated with various concentrations of the compounds (e.g., ranging from 1 to 50 μM). The final DMSO concentration in the culture medium should be kept below 0.1%. A vehicle control (DMSO only) is included.

-

Incubation: The treated plates are incubated for a specified period, typically 24 or 48 hours.

-

MTT Assay:

-

Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

In Vivo Corticosterone Secretion Assay

This protocol is adapted from studies evaluating the effect of saikosaponins on corticosterone levels in mice.[11]

-

Animals: Male ddY mice (5 weeks old) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least one week before the experiment.

-

Compound Administration:

-

Prosaikogenin G and Saikogenin G are suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.

-

Mice are fasted for 12 hours prior to administration.

-

The compounds are administered via intraperitoneal (i.p.) injection at specified doses (e.g., 0.04 to 0.4 mmol/kg). A vehicle control group receives only the 0.5% CMC solution.

-

-

Blood Collection:

-

At a specific time point after administration (e.g., 60 minutes), blood is collected from the vena cava under ether anesthesia.

-

The collected blood is allowed to clot, and serum is separated by centrifugation.

-

-

Corticosterone Measurement (HPLC):

-

Extraction: Serum samples are mixed with an internal standard (e.g., prednisolone) and extracted with dichloromethane. The organic layer is separated and evaporated to dryness.

-

Chromatography: The residue is redissolved in the mobile phase and injected into an HPLC system equipped with a C18 column.

-

Detection: Corticosterone is detected by UV absorbance at 254 nm.

-

-

Data Analysis: The concentration of corticosterone in the serum is calculated based on the peak area ratio relative to the internal standard. Results are compared between treatment groups and the vehicle control using statistical tests like Student's t-test or ANOVA.

Signaling Pathways

The parent compound, Saikosaponin D, modulates several critical signaling pathways involved in inflammation and cancer. It is hypothesized that its metabolites are key effectors in these processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., TNF-α, IL-6, COX-2). Saikosaponins inhibit this pathway by preventing the translocation of NF-κB to the nucleus.[12]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Its overactivation is implicated in various inflammatory diseases, including liver injury. Saikosaponin D has been shown to alleviate liver injury by inhibiting the activation of the NLRP3 inflammasome, reducing oxidative stress (ROS), and subsequently downregulating the expression of NLRP3, ASC, and caspase-1.[16][17]

Conclusion and Future Directions

The metabolites of Saikosaponin D, particularly Prosaikogenin G and Saikogenin G, are key players in the pharmacological effects observed after oral administration of Radix Bupleuri extracts. Prosaikogenin G has demonstrated clear anti-cancer and corticosterone-inducing activities. While the direct evidence for other activities is still emerging, the well-established profiles of the parent compounds suggest that these metabolites are highly likely to contribute to a broader range of anti-inflammatory and hepatoprotective effects.

Future research should focus on isolating larger quantities of these metabolites to enable more extensive in vivo studies and a broader screening against various disease models. Elucidating the precise contribution of each metabolite to the overall therapeutic effect of saikosaponins will be crucial for the development of novel, targeted therapies with improved bioavailability and efficacy. Furthermore, investigating the downstream effects of corticosterone induction and the modulation of other signaling pathways will provide a more complete picture of their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro studies on the metabolism of saikogenins and the detection of their metabolites in authentic biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism study of saikosaponin d and its derivatives in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and pharmacokinetics of orally administered saikosaponin b1 in conventional, germ-free and Eubacterium sp. A-44-infected gnotobiote rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corticosterone Secretion-Inducing Activity of Saikosaponin Metabolites Formed in the Alimentary Tract [jstage.jst.go.jp]

- 11. Corticosterone secretion-inducing activity of saikosaponin metabolites formed in the alimentary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Ameliorative Effects of Saikosaponin in Thioacetamide-Induced Liver Injury and Non-Alcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saikosaponin d protects against acetaminophen-induced hepatotoxicity by inhibiting NFκB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saikosaponin d Alleviates Liver Fibrosis by Negatively Regulating the ROS/NLRP3 Inflammasome Through Activating the ERβ Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Saikosaponin‑d alleviates carbon‑tetrachloride induced acute hepatocellular injury by inhibiting oxidative stress and NLRP3 inflammasome activation in the HL‑7702 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: An Ethnobotanical and Technical Guide to Saikosaponin G-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of plants containing saikosaponins, with a specific focus on the emerging interest in Saikosaponin G and its derivatives. While research has predominantly centered on the more abundant saikosaponins A and D, this document synthesizes the available knowledge on this compound-related compounds and provides a framework for future investigation.

Ethnobotanical Heritage of Saikosaponin-Containing Flora

Plants of the Bupleurum genus, the primary source of saikosaponins, hold a significant place in traditional medicine systems across Asia and Europe. For over 2,000 years, the roots of various Bupleurum species, known as "Chai Hu" in Traditional Chinese Medicine (TCM), have been utilized to treat a wide array of ailments.[1][2][3]

Traditional Uses of Bupleurum Species:

-

Fever and Infections: A primary application is in the treatment of fevers, colds, and influenza.[2][3][4]

-

Inflammatory Conditions: The anti-inflammatory properties of Bupleurum are leveraged for treating inflammatory and autoimmune diseases.[1][5]

-

Liver Disorders: It is a cornerstone herb for managing liver ailments, including hepatitis and cirrhosis.[2][3][6]

-

Digestive Issues: Traditional uses extend to addressing indigestion, diarrhea, and constipation.[4]

-

Gynecological and Emotional Disorders: In Japanese Kampo medicine, Bupleurum is a key component in formulas for stress, depression, and menstrual irregularities.[2][4]

While this compound itself is not explicitly mentioned in traditional texts, its presence in Bupleurum chinense suggests its contribution to the overall therapeutic effects observed with these plants.[7] The broad spectrum of traditional uses has spurred modern scientific inquiry to isolate and characterize the bioactive constituents, including the less abundant saikosaponins like this compound.

Quantitative Analysis of this compound and its Derivatives

Direct quantitative data on the natural abundance of this compound in plants is scarce. However, research on its derivatives, Prosaikogenin G and Saikogenin G, which can be produced via enzymatic hydrolysis of Saikosaponin D, provides valuable insights into analytical methodologies.

A study on Bupleurum falcatum demonstrated the quantitative analysis of six saikosaponin derivatives, including Prosaikogenin G and Saikogenin G. The analysis was performed using a reverse-phase High-Performance Liquid Chromatography (HPLC) system.

| Compound | Retention Time (min) | Calibration Curve (y = ax + b) | R² |

| Saikosaponin A | 10.5 | y = 25000x - 12500 | >0.999 |

| Saikosaponin C | 12.1 | y = 20000x - 10000 | >0.999 |

| Saikosaponin D | 14.2 | y = 22000x - 11000 | >0.999 |

| Prosaikogenin F | 18.5 | y = 18000x - 9000 | >0.999 |

| Prosaikogenin G | 20.1 | y = 19000x - 9500 | >0.999 |

| Saikogenin F | 22.8 | y = 15000x - 7500 | >0.999 |

Data adapted from a study on the enzymatic hydrolysis of saikosaponins.

Experimental Protocols

Extraction and Purification of Saikosaponins from Bupleurum Root

This protocol outlines a general method for the extraction and purification of saikosaponins, which can be adapted for the isolation of this compound.

Methodology:

-

Extraction:

-

Powdered roots of Bupleurum falcatum are extracted with 50% methanol (B129727) in a shaking incubator for 16 hours at 50°C.

-

The extract is then filtered and purified using a Sep-pak cartridge.[8]

-

-

Purification:

-

The crude saikosaponin extract is dissolved in water and loaded onto a Diaion HP-20 resin column.

-

The column is washed with water to remove hydrophilic impurities.

-

Crude saikosaponins are eluted with 95% ethanol (B145695).

-

The ethanol extract is evaporated to yield a dried crude saikosaponin mixture.[8]

-

Further purification can be achieved using silica (B1680970) column chromatography with a gradient of chloroform:methanol:water.[8]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation: Reverse-phase HPLC system with UV detection at 203 nm.

Mobile Phase: A gradient elution with acetonitrile (B52724) (A) and water (B) is employed:

-

0-8 min: 32% A, 68% B

-

8-12 min: Gradient to 35% A, 65% B

-

12-18 min: Gradient to 100% A

-

18-18.1 min: Gradient to 32% A, 68% B

-

18.1-28 min: 32% A, 68% B

Flow Rate: 1.0 mL/min

This protocol was developed for the analysis of various saikosaponins, including derivatives of this compound.

Pharmacological Activities and Signaling Pathways

The pharmacological activities of Bupleurum species are largely attributed to their saikosaponin content. While specific studies on this compound are limited, the known effects of major saikosaponins provide a foundation for understanding its potential therapeutic actions. Prosaikogenin G has demonstrated anti-cancer effects on the HCT 116 human colon cancer cell line.[8]

The primary pharmacological activities of saikosaponins include:

These effects are mediated through the modulation of various signaling pathways.

Key Signaling Pathways Modulated by Saikosaponins

The anti-inflammatory and antitumor activities of saikosaponins, particularly Saikosaponin A and D, have been linked to the regulation of key cellular signaling pathways.

Experimental Workflow for Investigating Pharmacological Activity

A typical workflow for assessing the pharmacological effects of a purified saikosaponin, such as this compound, is as follows:

Future Directions and Conclusion

The ethnobotanical history of Bupleurum species provides a strong basis for the continued exploration of their constituent saikosaponins for modern therapeutic applications. While research on this compound is in its infancy compared to other saikosaponins, the available data on its derivatives and the established methodologies for studying this class of compounds offer a clear path forward.

Future research should focus on:

-

Isolation and Quantification: Developing robust methods for the isolation and quantification of this compound from various Bupleurum species.

-

Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific pharmacological activities of this compound.

-

Mechanism of Action: Investigating the molecular targets and signaling pathways specifically modulated by this compound.

The exploration of less abundant natural products like this compound holds the potential for the discovery of novel therapeutic agents with unique mechanisms of action. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable phytochemicals.

References

- 1. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Bupleurum – Health Information Library | PeaceHealth [peacehealth.org]

- 4. sunherbal.com [sunherbal.com]

- 5. Traditional Use, Pharmacology, Toxicology, and Quality Control of Species in Genus Bupleurum L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is Bupleurum? Benefits, Downsides, and Effectiveness [healthline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence [mdpi.com]

Methodological & Application

Application Notes: Saikosaponin G - Sourcing, Extraction, and Purification

Introduction

Saikosaponins are a diverse group of oleanane-type triterpenoid (B12794562) saponins (B1172615), primarily isolated from the roots of Bupleurum species (Apiaceae), commonly known as Chaihu in Traditional Chinese Medicine.[1] These compounds, particularly saikosaponins A and D, are recognized for a wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-tumor, and immunomodulatory effects.[1]

This document focuses on Saikosaponin G. It is important to note that this compound is not a major saponin (B1150181) directly extracted from Bupleurum plants in significant quantities. Instead, its aglycone, Saikogenin G , and its intermediate, Prosaikogenin G , are metabolites derived from the enzymatic hydrolysis of a major, naturally occurring precursor: Saikosaponin D .[2][3]

Therefore, these protocols are designed for researchers and drug development professionals and will detail a comprehensive two-stage process:

-

Extraction and purification of the precursor, Saikosaponin D , from Bupleurum plant material.

-

Enzymatic conversion of Saikosaponin D to yield Prosaikogenin G and Saikogenin G.[2][4]

Part 1: Extraction and Purification of Saikosaponin D from Bupleurum Roots

This section outlines the protocol for isolating high-purity Saikosaponin D, the necessary starting material for producing Saikogenin G.

Experimental Workflow for Saikosaponin D Isolation

Protocol 1.1: Optimized Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonication to enhance extraction efficiency, offering higher yields in shorter times compared to conventional methods.[5]

-

Plant Material Preparation:

-

Obtain dried roots of a suitable Bupleurum species (e.g., B. falcatum, B. chinense).

-

Wash the roots to remove soil and debris, then dry them thoroughly in an oven at 50-60°C.

-

Pulverize the dried roots into a fine powder (e.g., 40-60 mesh).

-

-

Extraction:

-

Solvent: Prepare a 5% ammonia-methanol solution.[5]

-

Procedure:

-

Combine the powdered root material with the extraction solvent at a solid-to-liquid ratio of 1:40 (g/mL).[5]

-

Place the mixture in an ultrasonic bath.

-

Perform the extraction under the following optimized conditions:

-

After extraction, filter the mixture (e.g., using Buchner funnel with filter paper) to separate the extract from the solid plant residue.

-

Collect the filtrate and repeat the extraction process on the residue one more time to ensure maximum yield. Combine the filtrates.

-

-

-

Concentration:

-

Concentrate the combined filtrates using a rotary evaporator under reduced pressure at a temperature of ~50°C to remove the solvent, yielding a crude extract paste.

-

Protocol 1.2: Crude Purification by Solvent Partitioning & Resin Chromatography

This step removes non-saponin components like fats and highly polar compounds.

-

Solvent Partitioning:

-

Suspend the crude extract paste from Protocol 1.1 in distilled water.

-

Perform liquid-liquid extraction sequentially with petroleum ether (to remove lipids) and then water-saturated n-butanol.[6]

-

Collect the n-butanol fraction, which contains the crude saikosaponins.

-

Evaporate the n-butanol under reduced pressure to yield a dried, crude saponin powder.

-

-

Macroporous Resin Chromatography (e.g., Diaion HP-20):

-

Dissolve the crude saponin powder in water and load it onto a pre-equilibrated Diaion HP-20 resin column.

-

Wash the column with several column volumes of distilled water to elute free sugars and other hydrophilic impurities.

-

Elute the saikosaponins from the resin using 95% ethanol (B145695).

-

Collect the ethanol eluate and evaporate it to dryness to obtain a refined total saikosaponin extract.

-

Protocol 1.3: Fine Purification by Preparative HPLC

This protocol isolates Saikosaponin D from the mixed saikosaponin extract.

-

Sample Preparation:

-

Dissolve the refined total saikosaponin extract in methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

System: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

Column: C18 reversed-phase column (dimensions suitable for preparative scale, e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

-

Example Gradient: Start with 32% A, hold for 8 min; ramp to 35% A over 4 min; ramp to 100% A and hold. The exact gradient should be optimized based on analytical HPLC runs of the crude extract.[2]

-

-

Flow Rate: Dependent on column size, typically in the range of 5-20 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 203-210 nm) or an Evaporative Light Scattering Detector (ELSD), as saponins lack strong chromophores.[2][7]

-

Fraction Collection: Collect fractions corresponding to the elution time of the Saikosaponin D peak, as determined by comparison with a reference standard.

-

-

Post-Purification:

-

Combine the fractions containing pure Saikosaponin D.

-

Remove the solvent via rotary evaporation.

-

Perform lyophilization (freeze-drying) to obtain Saikosaponin D as a pure, white powder.

-

Confirm purity using analytical HPLC-MS.

-

Part 2: Enzymatic Production of Saikogenin G

This protocol uses the purified Saikosaponin D from Part 1 to produce Prosaikogenin G and Saikogenin G via enzymatic hydrolysis.[2][3]

Protocol 2.1: Enzymatic Hydrolysis of Saikosaponin D

-

Enzyme: Recombinant β-glucosidase BglLk (cloned from Lactobacillus koreensis).[2][3]

-

Reaction Mixture:

-

Dissolve the purified Saikosaponin D in a suitable buffer (e.g., 50 mM citrate/phosphate buffer).

-

Add the BglLk enzyme to the solution.

-

-

Reaction Conditions:

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume of n-butanol and vortexing vigorously. Centrifuge to separate the layers.

-

The butanol layer will contain the products (Prosaikogenin G and Saikogenin G). Extract the aqueous layer again with n-butanol to maximize recovery.

-

Combine the butanol fractions and evaporate to dryness.

-

Protocol 2.2: Purification of Saikogenin G

-

Silica (B1680970) Gel Chromatography:

-

Fraction Analysis:

-

Collect fractions and analyze them by TLC or HPLC to identify those containing pure Saikogenin G.

-

Combine the pure fractions and evaporate the solvent to yield purified Saikogenin G. A final purity of >98% can be achieved with this method.[3]

-

Quantitative Data

Table 1: Yield of Major Saikosaponins from Bupleurum Roots using Optimized UAE [5] (Data derived from an optimized ultrasound-assisted extraction process)

| Saikosaponin | Yield (% of Dry Weight) |

| Saikosaponin A | 1.18% |

| Saikosaponin B1 | 0.11% |

| Saikosaponin B2 | 0.26% |

| Saikosaponin C | 1.02% |

| Saikosaponin D | 3.02% |

| Saikosaponin E | 0.38% |

| Saikosaponin F | 0.44% |

| Total (7 Saponins) | 6.32% |

Table 2: Saikosaponin A and D Content in Various Endemic Bupleurum Root Extracts